molecular formula C27H38O7 B1257553 pseudopterosin C CAS No. 104881-78-9

pseudopterosin C

Cat. No.: B1257553
CAS No.: 104881-78-9
M. Wt: 474.6 g/mol
InChI Key: KFGFLTUAFJTHSD-HPZAAEPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pseudopterosin C is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.

Scientific Research Applications

Anti-Inflammatory Properties

Pseudopterosin C has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. Research indicates that this compound can reduce cytokine release in monocytic cells, suggesting its potential as an anti-inflammatory agent. Specifically, it has demonstrated efficacy in inhibiting TNFα-induced NF-κB activation, which is pivotal in various inflammatory diseases .

Analgesic Effects

The compound exhibits potent analgesic properties, making it a candidate for pain management therapies. This compound has been reported to alleviate pain associated with traumatic injuries and inflammatory conditions. Its mechanism involves the selective antagonism of chemical irritation pathways, which could be beneficial in treating conditions such as post-operative pain and burns .

Antimicrobial Activity

This compound shows significant antimicrobial activity against various pathogenic microorganisms. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. This broad-spectrum antimicrobial profile highlights its potential applications in developing new therapeutic agents for infectious diseases .

Anticancer Applications

Recent studies have explored the anticancer properties of this compound, particularly in breast cancer models. It has been found to inhibit the proliferation and invasion of triple-negative breast cancer cells (MDA-MB-231) by interfering with critical signaling pathways involved in tumor progression. The compound's ability to reduce cytokine expression related to tumor growth further supports its potential as an adjunct therapy in cancer treatment .

Neurological Applications

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions involving oxidative stress and neurodegeneration. Its application in neurological studies suggests that it could help protect synaptic functions during stress conditions, although further investigation is needed to fully understand these mechanisms .

Cosmetic Applications

Due to its anti-inflammatory and skin-healing properties, this compound is being investigated for use in cosmetic formulations aimed at treating skin irritations and promoting wound healing. Its non-narcotic analgesic properties also make it suitable for topical applications aimed at alleviating discomfort from skin conditions .

Summary Table of Applications

Application AreaDescriptionReferences
Anti-InflammatoryInhibits NF-κB signaling; reduces cytokine release
AnalgesicAlleviates pain from injuries and inflammatory conditions
AntimicrobialEffective against pathogens like Staphylococcus aureus and Candida albicans
AnticancerInhibits proliferation/invasion of breast cancer cells; reduces tumor-associated cytokines
NeurologicalPotential neuroprotective effects; protects synaptic function under oxidative stress
CosmeticUsed for skin healing and treating irritations

Properties

CAS No.

104881-78-9

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate

InChI

InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)26(20)34-27-24(31)25(33-16(6)28)19(29)11-32-27/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24+,25-,27-/m0/s1

InChI Key

KFGFLTUAFJTHSD-HPZAAEPWSA-N

SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)OC(=O)C)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C

Synonyms

OAS-1000
pseudopterosin A
pseudopterosin B
pseudopterosin C
pseudopterosin D
pseudopterosin E
pseudopterosins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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